N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide
Description
N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide is a synthetic organic compound characterized by a 6-azaspiro[3.4]octane core fused with a methanesulfonamide group. This spirocyclic structure confers conformational rigidity, which is often exploited in medicinal chemistry to enhance binding specificity and metabolic stability.
Properties
IUPAC Name |
N-(6-azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-14(12,13)11-6-8-5-10-7-9(8)3-2-4-9/h8,10-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZLYSPGLHNKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CNCC12CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2109702-02-3 | |
| Record name | N-({6-azaspiro[3.4]octan-8-yl}methyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide typically involves the reaction of 6-azaspiro[3.4]octane with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its spirocyclic structure.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity . This interaction can disrupt various biological pathways, leading to its observed bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists impurities (Imp. K, L, M, N) associated with azaspiro[4.5]decane derivatives, which share structural motifs with the target compound. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
| Compound Name | Core Structure | Substituents | Functional Groups | Molecular Weight (g/mol) | Key Properties/Implications |
|---|---|---|---|---|---|
| N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide | 6-Azaspiro[3.4]octane | Methanesulfonamide at C8-methyl | Sulfonamide, spiroamine | ~246.3 (estimated) | High polarity, potential CNS activity |
| Imp. K (8-Azaspiro[4.5]decane-7,9-dione) | 8-Azaspiro[4.5]decane | None (parent dione structure) | Dione, spiroamine | 183.2 | High reactivity, likely synthetic intermediate |
| Imp. L (8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione) | 8-Azaspiro[4.5]decane | 4-Chlorobutyl chain at N8 | Dione, chloroalkane | 316.8 | Lipophilic, potential genotoxicity concern |
| Imp. M (8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione) | 8-Azaspiro[4.5]decane | 4-Bromobutyl chain at N8 | Dione, bromoalkane | 361.7 | Similar to Imp. L but higher molecular weight |
| Imp. N (8,8'-(Butane-1,4-diyl)bis(8-azaspiro[4.5]decane-7,9-dione)) | Bis-azaspiro[4.5]decane | Butane-1,4-diyl linker | Dual dione, spiroamine | 526.6 | Dimeric structure, low solubility |
Key Observations :
Core Structure Differences: The target compound features a smaller 6-azaspiro[3.4]octane ring system compared to the 8-azaspiro[4.5]decane in the impurities. The spiro[3.4]octane system provides a more compact structure, which may enhance blood-brain barrier penetration compared to bulkier decane derivatives .
Functional Group Variations: The methanesulfonamide group in the target compound introduces hydrogen-bonding capacity, contrasting with the dione groups in impurities (Imp. K–N), which are more electrophilic and prone to hydrolysis or nucleophilic reactions. Halogenated substituents (Cl, Br in Imp.
Synthetic and Regulatory Implications: Impurities like L and M (chloro-/bromoalkyl derivatives) are likely side products from alkylation steps during synthesis. Their presence in pharmaceuticals necessitates stringent control due to genotoxic risks, as outlined in ICH guidelines . The target compound’s sulfonamide group may reduce synthetic complexity compared to halogenated analogs, which require additional purification steps to remove toxic byproducts.
Biological Activity
N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure, which contributes to its biological activity. The azaspiro framework allows for specific interactions with biological macromolecules, enhancing its potential as a pharmaceutical agent.
Chemical Formula
- Chemical Structure : C₁₃H₁₈N₂O₃S
- Molecular Weight : 286.35 g/mol
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of EGFR Mutations : The compound has shown efficacy in inhibiting epidermal growth factor receptor (EGFR) mutations associated with various cancers, particularly non-small cell lung cancer (NSCLC) .
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by interfering with cellular signaling pathways .
- Targeting Protein Interactions : The spirocyclic structure facilitates binding to specific proteins or enzymes, modulating their activity .
Anticancer Activity
Research indicates that this compound has significant anticancer properties:
- Study on NSCLC : A study demonstrated that the compound effectively reduced cell viability in NSCLC cell lines expressing EGFR mutations, with IC50 values indicating potent activity at low concentrations .
- Mechanistic Insights : The compound's mechanism involves the degradation of mutant EGFR proteins through the ubiquitin-proteasome system, enhancing its therapeutic potential against resistant cancer forms .
Anti-inflammatory Properties
In addition to its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Inflammation Models : In vitro assays indicated a reduction in pro-inflammatory cytokines when treated with the compound, suggesting a role in modulating inflammatory responses .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | < 10 | EGFR inhibition |
| N-(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methylacetamide | Anticancer | 15 | Protein interaction |
| CGP 28238 | Anti-inflammatory | 0.05 | COX inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
